

5-Nitro-2-benzimidazolinone: A Comprehensive Technical Guide for Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 5-Nitro-2-benzimidazolinone

Cat. No.: B1333978

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-benzimidazolinone is a key chemical intermediate with significant applications in the pharmaceutical industry. Its benzimidazole core structure is a prevalent motif in a variety of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, chemical properties, and critical role of **5-Nitro-2-benzimidazolinone** as a precursor in the synthesis of prominent pharmaceutical agents.

Chemical and Physical Properties

5-Nitro-2-benzimidazolinone is a yellow to brown powder.^[1] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference
CAS Number	93-84-5	[1]
Molecular Formula	C ₇ H ₅ N ₃ O ₃	[1]
Molecular Weight	179.13 g/mol	
Melting Point	>300 °C (decomposes)	
Appearance	Yellow to brown powder	[1]
Solubility	Insoluble in water	

Synthesis of 5-Nitro-2-benzimidazolinone

The primary industrial synthesis of **5-Nitro-2-benzimidazolinone** involves the nitration of 2-benzimidazolinone. A well-established method utilizes nitric acid in an aqueous medium, which offers high yield and purity.

Experimental Protocol: Nitration of 2-Benzimidazolinone

This protocol is adapted from a patented industrial process.

Materials:

- 2-Benzimidazolinone
- Concentrated Nitric Acid (68%)
- Water
- Ice

Procedure:

- In a reaction vessel equipped with a stirrer and cooling system, prepare a dilute nitric acid solution by adding a calculated amount of concentrated nitric acid to water. The final concentration of nitric acid should be in the range of 10-45% by weight.

- Cool the nitric acid solution to 20-30°C.
- Slowly add 2-benzimidazolinone to the stirred nitric acid solution. The molar ratio of nitric acid to 2-benzimidazolinone should be between 2:1 and 4:1.
- Control the temperature of the reaction mixture between 20°C and 100°C. A typical procedure involves maintaining the temperature at 30-80°C for several hours.
- After the reaction is complete (monitored by TLC), the precipitated **5-Nitro-2-benzimidazolinone** is collected by filtration.
- The solid product is washed with water until the filtrate is neutral.
- The product is dried under vacuum to yield **5-Nitro-2-benzimidazolinone** as a yellow to brown powder.

Expected Yield: 96-98%

Role as a Pharmaceutical Intermediate

5-Nitro-2-benzimidazolinone is a crucial precursor for the synthesis of 5-Amino-2-benzimidazolinone, a versatile intermediate in the production of various pharmaceuticals. The reduction of the nitro group to an amino group is a key transformation that opens up avenues for further molecular elaboration.

Synthesis of 5-Amino-2-benzimidazolinone

The reduction of **5-Nitro-2-benzimidazolinone** is typically achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitro-2-benzimidazolinone

Materials:

- **5-Nitro-2-benzimidazolinone**
- Palladium on Carbon (Pd/C) catalyst (5-10%)

- Ethanol (or other suitable solvent)
- Hydrogen gas

Procedure:

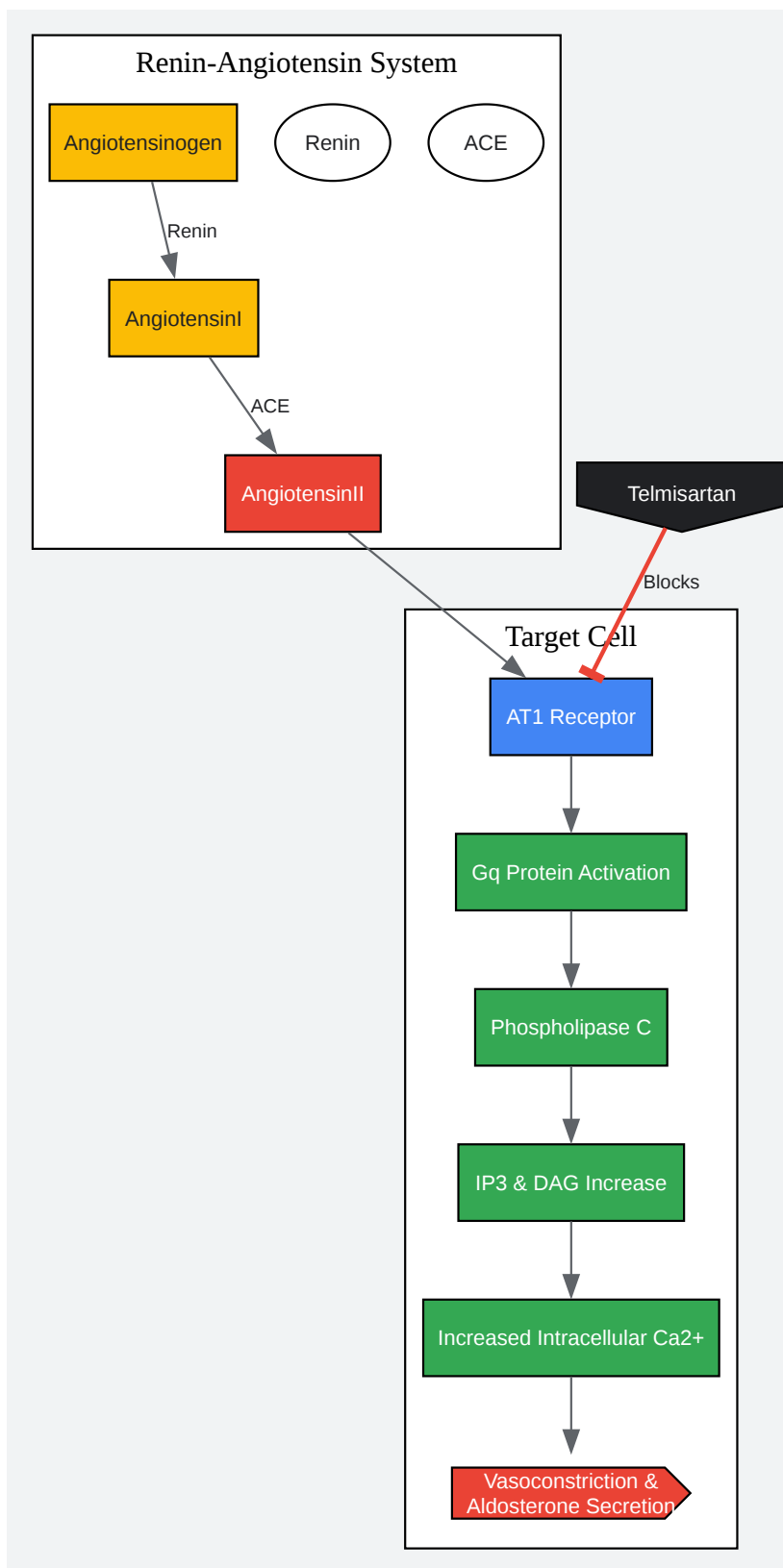
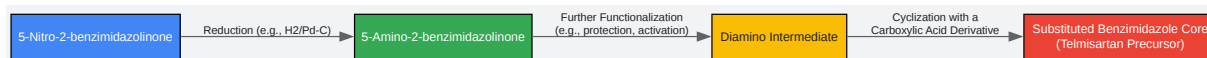
- In a hydrogenation reactor, suspend **5-Nitro-2-benzimidazolinone** in ethanol.
- Add the Pd/C catalyst to the suspension. The catalyst loading is typically 1-5% by weight of the substrate.
- Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).
- Introduce hydrogen gas into the reactor to a pressure of 1-1.5 MPa.
- Heat the reaction mixture to 60-100°C with vigorous stirring.
- Monitor the reaction progress by monitoring hydrogen uptake or by TLC.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture to remove the Pd/C catalyst.
- The filtrate, containing the dissolved product, is concentrated under reduced pressure.
- The resulting solid is recrystallized from a suitable solvent to yield pure 5-Amino-2-benzimidazolinone.

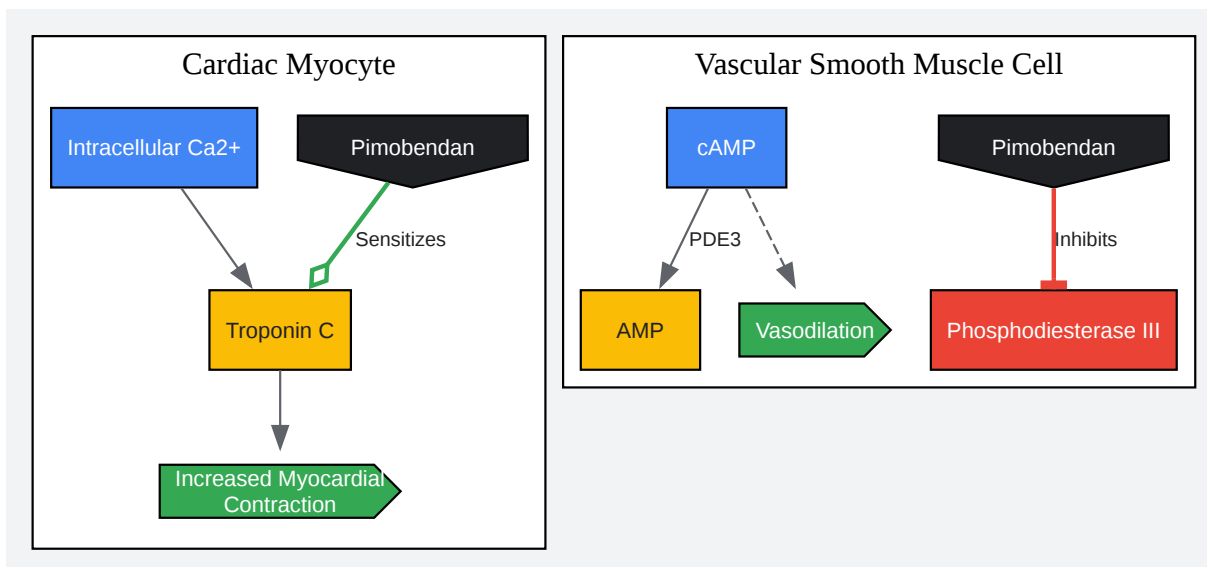
Application in the Synthesis of Marketed Drugs

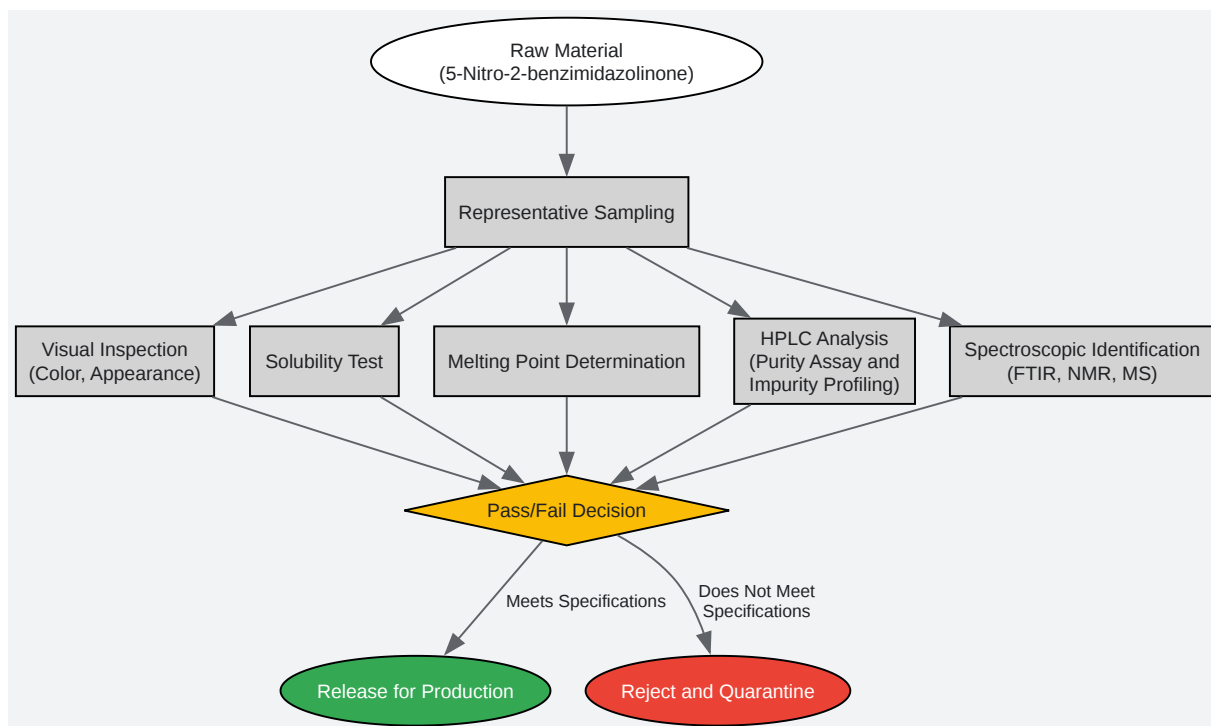
The derivative, 5-Amino-2-benzimidazolinone, serves as a key building block in the synthesis of several important drugs, including the antihypertensive agent Telmisartan and the inotropic agent Pimobendan.

Synthesis Pathway to a Benzimidazole Core for Telmisartan

Telmisartan is an angiotensin II receptor blocker. Its synthesis involves the construction of a substituted benzimidazole backbone. 5-Amino-2-benzimidazolinone can be utilized as a starting material to construct a similar core structure. A generalized synthetic pathway is illustrated below.







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References

- 1. 5-Nitro-2-Benzimidazolone [chemball.com]
- To cite this document: BenchChem. [5-Nitro-2-benzimidazolinone: A Comprehensive Technical Guide for Pharmaceutical Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333978#5-nitro-2-benzimidazolinone-as-a-pharmaceutical-intermediate>]

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